Home > Products > Screening Compounds P79139 > N-Methylparoxetine
N-Methylparoxetine - 110429-36-2

N-Methylparoxetine

Catalog Number: EVT-277254
CAS Number: 110429-36-2
Molecular Formula: C20H22FNO3
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Methylparoxetine (NMP) is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. NMP has emerged as a potential therapeutic agent in various research fields due to its distinct biological activities. Notably, NMP exhibits anticancer properties, particularly in the context of non-small cell lung cancer (NSCLC) [].

Paroxetine

  • Relevance: Paroxetine is the parent compound of N-Methylparoxetine, differing only by the absence of a methyl group on the nitrogen atom of the piperidine ring. [] This structural similarity suggests a potential for shared pharmacological properties, which could be further explored in future research.

Trans-Paroxol

  • Compound Description: Trans-paroxol is a structural isomer of paroxetine, possessing two chiral centers. It is studied alongside paroxetine and N-Methylparoxetine in the context of stereoselective separation techniques. []
  • Relevance: Trans-paroxol, along with N-Methylparoxetine, belongs to the same chemical class as N-Methylparoxetine, sharing the core structure of paroxetine with variations in stereochemistry and substituent groups. [] This makes it a relevant compound for comparative analysis and understanding structure-activity relationships.
Overview

N-Methylparoxetine is a chemical compound primarily recognized as a selective serotonin reuptake inhibitor (SSRI), which is used in the treatment of various mood disorders, including depression and anxiety. It is a derivative of paroxetine, which has been extensively studied for its pharmacological properties. The compound is classified under the category of psychoactive drugs due to its influence on serotonin levels in the brain.

Source

N-Methylparoxetine can be synthesized through various chemical processes, with its initial discovery linked to research on paroxetine. It has gained interest in both clinical applications and chemical research due to its unique properties and potential therapeutic benefits.

Classification
  • Chemical Class: Selective Serotonin Reuptake Inhibitor
  • CAS Number: 110429-36-2
  • Molecular Formula: C20H22FNO3
  • Molecular Weight: 343.40 g/mol
Synthesis Analysis

The synthesis of N-Methylparoxetine involves several methods, primarily focusing on achieving high purity and yield. One notable method includes the reaction of sulfonate esters with sesamol in the presence of a base, using methyl isobutyl ketone as a solvent at elevated temperatures (118-120°C) .

Technical Details

  1. Starting Materials:
    • Sulfonate ester
    • Sesamol
    • Base (e.g., potassium carbonate)
    • Solvent (methyl isobutyl ketone preferred)
  2. Reaction Conditions:
    • Temperature: 118-120°C
    • The reaction mixture is typically stirred to ensure homogeneity.
  3. Purification:
    • The product undergoes crystallization and filtration to separate it from unreacted materials and by-products.
  4. Yield and Purity:
    • The process can yield N-Methylparoxetine with a purity exceeding 97.5% .
Molecular Structure Analysis

N-Methylparoxetine features a complex molecular structure characterized by a piperidine ring substituted with a fluorophenyl group. The structural formula can be represented as follows:

N Methylparoxetine=C20H22FNO3\text{N Methylparoxetine}=\text{C}_{20}\text{H}_{22}\text{FNO}_3

Data

  • Structural Features:
    • A piperidine core
    • A fluorophenyl substituent
    • Methyl group attached to the nitrogen atom

The compound's three-dimensional configuration plays a crucial role in its interaction with serotonin transporters, influencing its efficacy as an SSRI.

Chemical Reactions Analysis

N-Methylparoxetine participates in various chemical reactions relevant to its synthesis and potential modifications. Key reactions include:

  1. Formation from Paroxetine Derivatives:
    • N-Methylparoxetine can be synthesized by modifying paroxetine through methylation processes involving methylating agents under controlled conditions .
  2. Reactivity with Serotonin Transporters:
    • The compound interacts with serotonin transporters, blocking the reuptake of serotonin, which enhances its availability in synaptic clefts.

Technical Details

  • Methylation Reaction:
    Paroxetine+Methylating AgentN Methylparoxetine\text{Paroxetine}+\text{Methylating Agent}\rightarrow \text{N Methylparoxetine}

This reaction typically requires specific conditions such as temperature control and the presence of solvents that facilitate the reaction.

Mechanism of Action

N-Methylparoxetine acts primarily as an inhibitor of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for its antidepressant effects.

Process

  1. Binding: N-Methylparoxetine binds to the serotonin transporter.
  2. Inhibition of Reuptake: By inhibiting the reuptake mechanism, it prevents serotonin from being taken back into presynaptic neurons.
  3. Increased Serotonin Availability: This results in enhanced serotonergic neurotransmission, contributing to mood elevation and anxiety reduction.

Data

Research indicates that N-Methylparoxetine exhibits significant binding affinity for the serotonin transporter, comparable to other SSRIs .

Physical and Chemical Properties Analysis

N-Methylparoxetine possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Appearance: Crystalline solid
  • Purity: Typically >98% (by gas chromatography)
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds .

These properties are critical for formulation into pharmaceutical products.

Applications

N-Methylparoxetine is primarily utilized in scientific research and clinical settings:

  1. Pharmaceutical Development: As an SSRI, it is explored for treating depression, anxiety disorders, and other mood-related conditions.
  2. Research Tool: Its mechanism of action makes it valuable for studies related to serotonin pathways and neuropharmacology.
  3. Chemical Synthesis Research: It serves as a model compound for developing new synthetic routes or derivatives with enhanced pharmacological profiles .
Introduction to N-Methylparoxetine in the Context of SSRI Research

N-Methylparoxetine (C19H21NO3F) is an N-methylated derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Unlike its parent compound, it lacks therapeutic antidepressant activity but serves as a critical marker in pharmaceutical impurity profiling and drug development quality control. Its chemical structure features a methyl group appended to paroxetine’s piperidine nitrogen, altering receptor binding kinetics while retaining core molecular motifs. This derivative exemplifies how minor structural modifications impact pharmacological behavior—a key consideration in rational drug design [1] [3].

Historical Development and Role as a Paroxetine Derivative

Paroxetine (Paxil®), approved by the FDA in 1992, emerged from systematic structural optimization of phenoxypropylamine compounds. Researchers at Ferrosan (later GlaxoSmithKline) synthesized it during efforts to enhance serotonin reuptake inhibition specificity while minimizing affinity for adrenergic, cholinergic, and histaminergic receptors. N-Methylparoxetine was identified early as a potential synthetic intermediate or metabolic byproduct during these investigations [3] [5].

As a deliberate structural analog, N-Methylparoxetine helped elucidate paroxetine’s structure-activity relationships (SAR):

  • Core structure retention: The 4-(4-fluorophenyl)piperidine and 1,3-benzodioxole groups mirror paroxetine’s essential pharmacophore.
  • N-Methyl modification: The addition of a methyl group to the piperidine nitrogen reduces steric accessibility to the serotonin transporter (SERT), abolishing reuptake inhibition. Binding assays confirm >100-fold lower affinity for SERT compared to paroxetine [7].
  • Synthetic pathway relevance: N-Methylation may occur during incomplete demethylation steps in paroxetine synthesis or via metabolic pathways involving cytochrome P450 enzymes [5] [6].

Table 1: Structural and Functional Comparison of Paroxetine Derivatives

CompoundR-Group ModificationSERT Affinity (Ki, nM)Role in Pharmaceutical Science
Paroxetine-H0.13Therapeutic SSRI
N-Methylparoxetine-CH3>50Synthesis intermediate; degradation marker
NorparoxetineDemethylated piperidine1.8Active metabolite

This derivative’s historical significance lies in its contribution to understanding how alkyl chain length and nitrogen substitutions impact SSRI pharmacodynamics—knowledge applied to develop subsequent generations of antidepressants [1] [5].

Position in Pharmaceutical Impurity Profiling and Drug Development

N-Methylparoxetine is classified as a process-related impurity per ICH Q3A/R2 guidelines, arising during API synthesis or storage. Its control is mandated at thresholds ≥0.10% of the parent drug substance due to potential impacts on drug efficacy and safety [6] [8].

Sources and Formation Pathways:

  • Synthetic carryover: Incomplete purification after N-methylation steps in paroxetine manufacturing.
  • Degradation: Accelerated by heat, humidity, or acidic conditions via retro-synthetic pathways.
  • Excipient interactions: Reactions with formaldehyde-releasing preservatives (e.g., PEG derivatives) facilitating N-methylation [8].

Analytical Challenges and Solutions:

Detection requires advanced chromatographic separation due to structural similarity to paroxetine:

  • HPLC-UV/DAD: Baseline separation using C18 columns with ion-pairing agents (e.g., 0.1% heptafluorobutyric acid).
  • LC-MS/MS: Quantification at ≤0.05% levels via multiple reaction monitoring (MRM) transitions (m/z 330→192 for N-Methylparoxetine) [6].

Table 2: Analytical Methods for N-Methylparoxetine Detection

TechniqueDetection LimitKey ParametersApplication Scope
HPLC-UV0.15%C18 column; 30:70 acetonitrile:phosphate buffer (pH 3.0)Bulk API release testing
UHPLC-MS/MS10 ppbESI+; MRM m/z 330→192; HILIC chromatographyStability studies; impurity fate mapping
NMR0.5%19F-NMR (δ -115 ppm)Structural confirmation

Regulatory and Stability Implications:

  • ICH Classification: Specified impurity requiring identification thresholds of 0.10% and qualification thresholds of 0.15%.
  • Stability indicators: Levels >0.20% after accelerated storage (40°C/75% RH) signal inadequate formulation robustness. Case studies show correlation between N-Methylparoxetine accumulation and paroxetine potency loss (>5%) in solid dosage forms [6] [8].

Mitigation strategies include:

  • Process optimization: Controlled methylation stoichiometry and enhanced crystallization washing.
  • Excipient screening: Avoiding formaldehyde-generating polymers (e.g., povidone, PEGs) in tablet formulations.
  • Packaging controls: Aluminum blister packs with desiccants to limit hydrolytic pathways [8].

Properties

CAS Number

110429-36-2

Product Name

N-Methylparoxetine

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine

Molecular Formula

C20H22FNO3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3/t15-,18-/m0/s1

InChI Key

MOJZPKOBKCXNKG-YJBOKZPZSA-N

SMILES

CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

N-methyl Paroxetine, Paroxetine-Related Compound F

Canonical SMILES

CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.